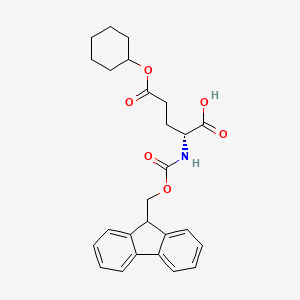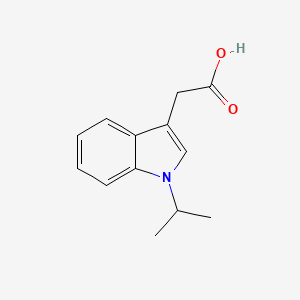
Fmoc-D-Glu(Ochx)-OH
Overview
Description
Molecular Structure Analysis
The molecular formula of Fmoc-D-Glu(Ochx)-OH is C26H29NO6 . It has a molecular weight of 451.51 .Physical And Chemical Properties Analysis
Fmoc-D-Glu(Ochx)-OH has a predicted boiling point of 679.5±55.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 3.68±0.10 .Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
Fmoc-D-Glu(Ochx)-OH: is commonly used in SPPS, a method for chemical synthesis of peptides. In SPPS, the Fmoc group protects the amino group during the coupling of amino acids, which is a key step in building the peptide chain .
Synthesis of γ-Glutamyl Peptides
This compound is instrumental in synthesizing γ-glutamyl peptides. These peptides have a wide range of biological activities and are significant in enzymology studies .
Preparation of Branched Peptides
The protected side-chain carboxy group of Fmoc-D-Glu(Ochx)-OH allows for the synthesis of branched peptides. After the side-chain carboxy is condensed with an amine or alcohol, the protecting groups can be removed to yield complex peptide structures .
Synthesis of Peptide Lactams and Lactones
Researchers use Fmoc-D-Glu(Ochx)-OH to synthesize peptide lactams and lactones, which are cyclic peptides that play a role in drug development due to their stability and bioactivity .
Library Synthesis
It serves as a building block in library synthesis, which is crucial for drug discovery. Libraries of peptides are synthesized to identify compounds with therapeutic potential .
Green Chemistry Applications
In the context of green chemistry, Fmoc-D-Glu(Ochx)-OH is part of efforts to reduce the environmental impact of peptide synthesis by using greener solvents and methods .
Hydrogel Formation
This compound can also be used to form hydrogels, which are networks of polymer chains that can retain water. Hydrogels have applications in biomedical fields, such as tissue engineering and drug delivery systems .
Chiral Resolution
Lastly, Fmoc-D-Glu(Ochx)-OH can be used in chiral resolution processes to separate enantiomers due to its optical activity. This is important in the synthesis of enantiomerically pure compounds .
Mechanism of Action
Target of Action
Fmoc-D-Glu(Ochx)-OH is primarily used as a building block in the synthesis of peptides . Its primary targets are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to contribute to the structure and function of the final peptide by providing a specific amino acid residue, in this case, D-glutamic acid .
Mode of Action
Fmoc-D-Glu(Ochx)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain, contributing its D-glutamic acid residue. The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid, preventing unwanted side reactions during synthesis . Once the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide .
Result of Action
The result of the action of Fmoc-D-Glu(Ochx)-OH is the successful incorporation of the D-glutamic acid residue into a peptide chain during synthesis . This contributes to the overall structure and function of the peptide. The specific molecular and cellular effects would depend on the nature of the final peptide and its biological targets.
Action Environment
The action of Fmoc-D-Glu(Ochx)-OH is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide chain. The stability of the compound can also be affected by these factors. For instance, it is recommended to store the compound below +30°C to maintain its stability .
properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155236 | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204251-25-2 | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204251-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)










